4(1H)-Quinazolinone, 2,3-dihydro-1-(dimethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride
CAS No.: 20887-29-0
Cat. No.: VC18409983
Molecular Formula: C19H22ClN3O3
Molecular Weight: 375.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20887-29-0 |
|---|---|
| Molecular Formula | C19H22ClN3O3 |
| Molecular Weight | 375.8 g/mol |
| IUPAC Name | 1-[2-(dimethylamino)acetyl]-3-(4-methoxyphenyl)-2H-quinazolin-4-one;hydrochloride |
| Standard InChI | InChI=1S/C19H21N3O3.ClH/c1-20(2)12-18(23)22-13-21(14-8-10-15(25-3)11-9-14)19(24)16-6-4-5-7-17(16)22;/h4-11H,12-13H2,1-3H3;1H |
| Standard InChI Key | SACGUEKSGPQRSJ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC(=O)N1CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC.Cl |
Introduction
Structural and Molecular Characteristics
The compound features a bicyclic quinazolinone core fused to a benzene ring, with a carbonyl group at the 4-position. Key substituents include:
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Dimethylaminoacetyl group: Introduced at the 1-position, enhancing solubility and potential receptor interactions.
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p-Methoxyphenyl group: Attached to the 3-position, contributing to steric and electronic modulation.
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Hydrochloride salt: Improves stability and bioavailability.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂ClN₃O₃ |
| Molecular Weight | 375.8 g/mol |
| IUPAC Name | 1-[2-(Dimethylamino)acetyl]-3-(4-methoxyphenyl)-2H-quinazolin-4-one; hydrochloride |
| SMILES | CN(C)CC(=O)N1CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC.Cl |
The presence of electron-donating methoxy and dimethylamino groups likely influences its electronic distribution, as observed in similar quinazolinones .
Synthesis and Chemical Modifications
General Synthesis Pathways
Quinazolinones are typically synthesized via cyclocondensation reactions. For this derivative, a plausible route involves:
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Formation of the Quinazolinone Core: Reaction of anthranilic acid derivatives with carbonyl sources, such as acetic anhydride, under reflux .
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Substituent Introduction:
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The p-methoxyphenyl group may be introduced via nucleophilic substitution or Friedel-Crafts alkylation.
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The dimethylaminoacetyl side chain is likely added through acylation using chloroacetyl chloride followed by amine substitution.
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Key Reaction Steps
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Cyclization of intermediates under basic conditions (e.g., NaOH) to form the quinazolinone ring .
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Hydrogenation or catalytic reduction for nitro group conversion, as seen in analogous syntheses .
Biological Activities and Mechanisms
Anticancer Activity
2-Substituted quinazolinones show notable anti-proliferative effects. Compound 17 from a 2023 study inhibited nine cancer cell lines (IC₅₀: 0.5–2.1 µM), attributed to kinase and bromodomain inhibition . The dimethylaminoacetyl group in the target compound may enhance kinase selectivity, particularly against EGFR or VEGFR2 .
Table 2: Comparative Bioactivity of Quinazolinone Derivatives
| Compound | Activity (IC₅₀/MIC) | Target |
|---|---|---|
| Target Compound* | N/A | Hypothesized kinases |
| Schiff Base 4 | 16 µg/mL (E. coli) | Microbial enzymes |
| Compound 17 | 0.5 µM (MCF-7) | Kinases, bromodomains |
*Direct experimental data pending.
Pharmacological Applications and Challenges
Therapeutic Prospects
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Oncology: Potential as a kinase inhibitor for breast or lung cancers .
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Infectious Diseases: Adjuvant therapy for multidrug-resistant infections .
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Neurological Disorders: Modulation of GABA receptors due to structural analogy with sedative-hypnotic agents.
Pharmacokinetic Considerations
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Solubility: Enhanced by the hydrochloride salt and polar substituents.
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Metabolism: Likely hepatic oxidation via CYP450 enzymes, with possible demethylation of the methoxy group.
Future Research Directions
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Mechanistic Studies: Elucidate interactions with specific kinases or microbial targets using X-ray crystallography or molecular docking.
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In Vivo Efficacy: Evaluate toxicity profiles and bioavailability in animal models.
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Structural Optimization: Explore substitutions at the 2-position to improve potency and selectivity .
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